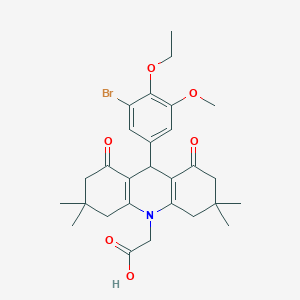![molecular formula C27H22N2O3 B302054 N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302054.png)
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a novel organic compound with potential applications in scientific research. It is a derivative of naphthofuran, a class of organic compounds that have been studied for their various biological activities. INH-1 has been synthesized using a unique method that involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base.
Mécanisme D'action
The mechanism of action of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of the activity of certain enzymes and proteins. It has been reported to inhibit the activity of PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in insulin sensitivity and glucose uptake. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in gene expression and potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been reported to have various biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells. Inhibition of HDACs has been shown to increase gene expression and potential applications in the treatment of cancer and other diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a novel compound that has potential applications in scientific research. It has been synthesized using a unique method that yields a high purity product. It has been reported to inhibit the activity of certain enzymes and proteins, making it a potential target for the treatment of various diseases. However, there are also limitations for lab experiments with N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects also need to be investigated.
Orientations Futures
There are several future directions for the study of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects need to be investigated. It also has potential applications in the treatment of various diseases, such as type 2 diabetes and cancer. Future studies could focus on the development of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved potency and selectivity for certain enzymes and proteins. The use of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could also be investigated. Overall, N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential as a novel compound with various applications in scientific research.
Méthodes De Synthèse
The synthesis of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of the synthesis is reported to be around 80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential applications in the treatment of cancer and other diseases.
Propriétés
Nom du produit |
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C27H22N2O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-[(Z)-(2-propan-2-yloxynaphthalen-1-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O3/c1-17(2)31-25-14-12-19-8-4-6-10-21(19)23(25)16-28-29-27(30)26-15-22-20-9-5-3-7-18(20)11-13-24(22)32-26/h3-17H,1-2H3,(H,29,30)/b28-16- |
Clé InChI |
XOVWORCUHKVHLA-NTFVMDSBSA-N |
SMILES isomérique |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canonique |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)

![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)